molecular formula C24H22N2OS B11084955 2-Benzylsulfanyl-4-(4-methoxy-phenyl)-5,6,7,8-tetrahydro-quinoline-3-carbonitrile

2-Benzylsulfanyl-4-(4-methoxy-phenyl)-5,6,7,8-tetrahydro-quinoline-3-carbonitrile

Cat. No.: B11084955
M. Wt: 386.5 g/mol
InChI Key: DYYZUDDZOBZOEO-UHFFFAOYSA-N
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Description

2-Benzylsulfanyl-4-(4-methoxy-phenyl)-5,6,7,8-tetrahydro-quinoline-3-carbonitrile is a complex organic compound known for its diverse applications in scientific research. This compound features a quinoline core, which is a heterocyclic aromatic organic compound, and is substituted with various functional groups that contribute to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Benzylsulfanyl-4-(4-methoxy-phenyl)-5,6,7,8-tetrahydro-quinoline-3-carbonitrile typically involves multi-step organic reactions. One common synthetic route includes:

    Formation of the Quinoline Core: This can be achieved through the Povarov reaction, which involves the cycloaddition of an aniline, an aldehyde, and an alkene.

    Introduction of the Benzylsulfanyl Group: This step often involves the nucleophilic substitution reaction where a benzylthiol reacts with a suitable leaving group on the quinoline core.

    Addition of the Methoxyphenyl Group: This can be introduced via electrophilic aromatic substitution or through a Suzuki coupling reaction.

    Formation of the Carbonitrile Group: This is typically achieved through the reaction of a suitable nitrile precursor with the quinoline core under basic conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the nitro group or the quinoline ring, leading to various reduced forms of the compound.

    Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4), and catalytic hydrogenation are frequently used.

    Substitution: Reagents like halogens, nitrating agents, and organometallic reagents (e.g., Grignard reagents) are commonly employed.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfur atom can yield sulfoxides or sulfones, while reduction of the nitro group can produce amines.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for various modifications, making it valuable in the development of new materials and catalysts.

Biology

In biological research, derivatives of this compound are studied for their potential biological activities, including antimicrobial, antiviral, and anticancer properties. The presence of the quinoline core is particularly significant, as many quinoline derivatives are known for their pharmacological activities.

Medicine

In medicine, this compound and its derivatives are investigated for their potential therapeutic applications. For instance, quinoline derivatives are often explored for their antimalarial properties, and modifications to this compound could lead to new drug candidates.

Industry

In the industrial sector, this compound can be used in the development of dyes, pigments, and other specialty chemicals. Its ability to undergo various chemical reactions makes it a versatile intermediate in the synthesis of complex industrial products.

Mechanism of Action

The mechanism of action of 2-Benzylsulfanyl-4-(4-methoxy-phenyl)-5,6,7,8-tetrahydro-quinoline-3-carbonitrile depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes, receptors, or DNA. The quinoline core can intercalate with DNA, disrupting its function, while the benzylsulfanyl group can interact with thiol-containing enzymes, inhibiting their activity.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Compared to similar compounds, 2-Benzylsulfanyl-4-(4-methoxy-phenyl)-5,6,7,8-tetrahydro-quinoline-3-carbonitrile is unique due to its specific substitution pattern and the presence of the tetrahydroquinoline core. This structure imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C24H22N2OS

Molecular Weight

386.5 g/mol

IUPAC Name

2-benzylsulfanyl-4-(4-methoxyphenyl)-5,6,7,8-tetrahydroquinoline-3-carbonitrile

InChI

InChI=1S/C24H22N2OS/c1-27-19-13-11-18(12-14-19)23-20-9-5-6-10-22(20)26-24(21(23)15-25)28-16-17-7-3-2-4-8-17/h2-4,7-8,11-14H,5-6,9-10,16H2,1H3

InChI Key

DYYZUDDZOBZOEO-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C2=C(C(=NC3=C2CCCC3)SCC4=CC=CC=C4)C#N

Origin of Product

United States

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